4-氯-6-甲基烟酰胺

描述

4-Chloro-6-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.59600 . It is used in the field of pharmaceuticals as a drug intermediate in the synthesis of various compounds.

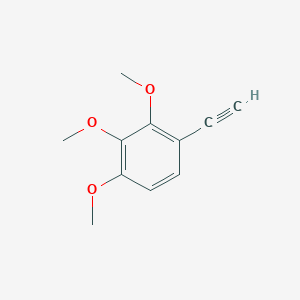

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methylnicotinamide consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact mass is 170.02500 .科学研究应用

- Field : Structural Chemistry

- Application Summary : Nicotinamide derivatives, including 4-Chloro-6-methylnicotinamide, have been synthesized and studied for their antibacterial and antibiofilm properties .

- Methods : These compounds were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Their antibacterial activity and antibiofilm properties were investigated experimentally .

- Results : One of the nicotinamide derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis .

- Field : Dermatology

- Application Summary : Nicotinamide, also known as niacinamide, has been used to control skin aging and pigmentation .

- Methods : Nicotinamide is applied topically, either alone or in combination with other active ingredients .

- Results : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials .

Antibacterial and Antibiofilm Properties

Skin Aging and Pigmentation Control

- Field : Dermatology

- Application Summary : There has been much interest in the role of oral nicotinamide supplementation in reducing the incidence of non-melanoma skin cancers .

- Methods : A literature search using PubMed and Medline was carried out with search terms nicotinamide, vitamin B3, niacinamide, basal cell carcinoma, BCC, squamous cell carcinoma, SCC, skin cancer and chemoprevention .

- Results : The largest RCT received criticism of the statistical analyses used, but the critics still acknowledged a likely benefit of treatment with oral nicotinamide in reducing the incidence of NMSC .

- Field : Dermatology

- Application Summary : Supplementation of nicotinamide restores cellular NAD+ pool and mitochondrial energetics, attenuates oxidative stress and inflammatory response, enhances extracellular matrix and skin barrier, and inhibits the pigmentation process in the skin .

- Methods : Nicotinamide is applied topically, either alone or in combination with other active ingredients .

- Results : Topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation in clinical trials .

Non-Melanoma Skin Cancers

Skin Aging and Pigmentation

- Field : Gerontology

- Application Summary : Recent research into nicotinamide mononucleotide (NMN), a precursor of NAD+ and a derivative of nicotinamide, suggests that boosting NMN levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism .

- Methods : Researchers are exploring three main approaches to boosting NAD+ levels: supplementation with NAD+ precursors (primarily NMN and nicotinamide riboside); activation of NAD+ biosynthesis; and inhibition of NAD+ consumption .

- Results : Impressive results in cell and animal studies, as well as in clinical trials, are fuelling a multimillion-dollar market for NMN supplements .

- Field : Oncology

- Application Summary : Certain nicotinamide derivatives, such as 6-(nicotinamide) methyl coumarin, have shown antitumor effects .

- Methods : The compound was tested on cells at various concentrations .

- Results : Even the cells treated with high concentrations of 6-(nicotinamide) methyl coumarin showed increased viability, indicating a good selectivity and low toxicity of the compound .

Anti-Aging Effects

Antitumor Effects

未来方向

属性

IUPAC Name |

4-chloro-6-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-4-2-6(8)5(3-10-4)7(9)11/h2-3H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOUUEYOSBRYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methylnicotinamide | |

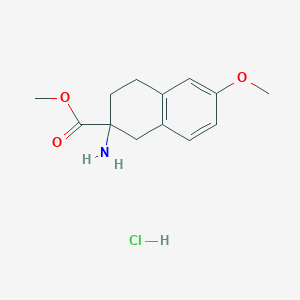

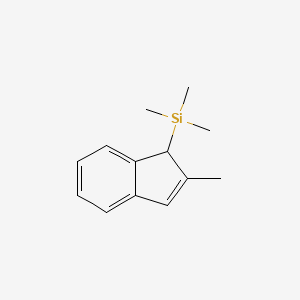

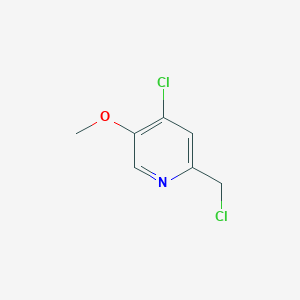

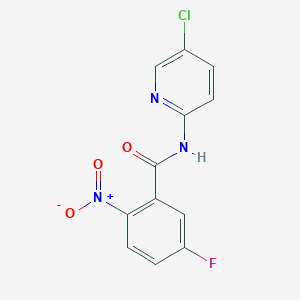

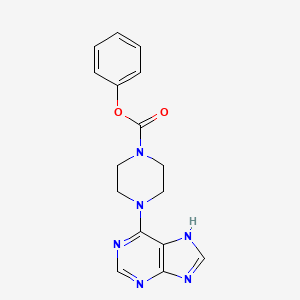

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4,5,6,7-Tetrahydro-1H-[1,3]diazepin-2-yl)-hydrazine hydrochloride](/img/structure/B1646393.png)